![molecular formula C19H16N4O5 B4305000 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305000.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as MNRP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNRP is a small molecule that has shown promising results in preclinical studies as a potential treatment for various diseases.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. In addition, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting its potential use as an anticancer agent.
Advantages and Limitations for Lab Experiments
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been shown to exhibit low toxicity in animal studies, indicating its potential safety for use in humans. However, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for research on N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide. Further studies are needed to investigate its mechanism of action and potential therapeutic applications. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide may also be investigated for its potential use in combination with other drugs for the treatment of various diseases. In addition, the pharmacokinetics and pharmacodynamics of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide need to be further explored to determine its optimal dosing and administration route. Overall, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties in preclinical studies. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the formation of amyloid beta plaques and reduce oxidative stress.
properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-(4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-11(22-10-12(9-20-22)23(25)26)19(24)21-15-8-17-14(7-18(15)27-2)13-5-3-4-6-16(13)28-17/h3-11H,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCQEVAVXWXCFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)N4C=C(C=N4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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